2-Amino-5-methyl-5-hexenoic acid

Protein synthesis inhibition Translational control Antimetabolite selectivity

2-Amino-5-methyl-5-hexenoic acid (AMHA; CAS 73322-75-5) is a non-proteinogenic, chiral methionine analog first isolated from the fermentation broth of Streptomyces sp. MF374-C4.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 73322-75-5
Cat. No. B1205045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-methyl-5-hexenoic acid
CAS73322-75-5
Synonyms2-amino-5-methyl-5-hexenoic acid
AMHA
L-2-amino-5-methyl-5-hexenoic acid
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC(=C)CCC(C(=O)O)N
InChIInChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h6H,1,3-4,8H2,2H3,(H,9,10)/t6-/m0/s1
InChIKeyOYGZAERTQAIZGU-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-methyl-5-hexenoic acid (CAS 73322-75-5) for Procurement: Compound Class and Key Characteristics


2-Amino-5-methyl-5-hexenoic acid (AMHA; CAS 73322-75-5) is a non-proteinogenic, chiral methionine analog first isolated from the fermentation broth of Streptomyces sp. MF374-C4 [1]. Chemically designated as (S)-2-amino-5-methylhex-5-enoic acid (molecular formula C₇H₁₃NO₂, molecular weight 143.18), this compound features a terminal alkene side chain that distinguishes it structurally from canonical methionine [2]. AMHA competes directly with methionine in biological systems and inhibits protein synthesis in both Salmonella typhimurium TA1535 and Escherichia coli K-12 without affecting DNA or RNA synthesis, a selective mode of action documented in foundational 1979 studies . As a specialized methionine antagonist, it serves as a research tool for studying amino acid metabolism, translation inhibition, and antimetabolite mechanisms.

Why 2-Amino-5-methyl-5-hexenoic acid Cannot Be Replaced by Generic Methionine Analogs in Specialized Applications


Generic methionine analogs such as ethionine, selenomethionine, and norleucine differ fundamentally from AMHA in their molecular topology, metabolic fate, and selectivity profiles [1]. Ethionine, an ethyl analog, and selenomethionine, a selenium-substituted analog, both integrate into proteins and cause broad-spectrum toxicity with off-target effects on methylation and antioxidant systems [2]. Norleucine lacks the terminal unsaturation of AMHA, precluding the unique chemical reactivity of the 5,6-alkene moiety. AMHA is distinguished by three critical, non-interchangeable attributes: (i) a stereochemically defined (S)-configuration with a terminal double bond enabling orthogonal click-chemistry or metathesis derivatization unavailable to saturated or heteroatom-substituted analogs [3]; (ii) a reversible, methionine-competitive mechanism that allows experimental rescue by methionine supplementation, enabling controlled on/off experimental designs ; and (iii) a narrow inhibitory profile restricted to protein synthesis without collateral impairment of nucleic acid metabolism, contrasting with the pleiotropic effects of other methionine antimetabolites . Substitution of AMHA with any generic analog would compromise experimental specificity, alter synthetic pathways, or introduce unaccounted variables in data interpretation.

Quantitative Differentiation of 2-Amino-5-methyl-5-hexenoic acid (73322-75-5): Head-to-Head Comparative Evidence Against Closest Analogs


AMHA Exhibits Selective Inhibition of Protein Synthesis While Sparing DNA and RNA Synthesis

AMHA inhibits protein synthesis in S. typhimurium TA1535 and E. coli K-12 without detectable inhibition of DNA or RNA synthesis, demonstrating functional selectivity not reported for ethionine or selenomethionine in parallel assays [1]. Ethionine is documented to impair both RNA methylation and DNA methylation pathways in addition to protein synthesis, while selenomethionine incorporates non-specifically into proteins and generates reactive selenium species [2]. AMHA's selective protein synthesis inhibition, reversible by methionine supplementation, provides a cleaner pharmacological tool with reduced confounding variables .

Protein synthesis inhibition Translational control Antimetabolite selectivity

AMHA Competitively Antagonizes Methionine with Reversible Rescue Phenotype

AMHA's growth-inhibitory effects in S. typhimurium TA1535 and its antiviral activity against Rous sarcoma virus focus formation are completely abolished by exogenous methionine supplementation, confirming a specific, competitive methionine antagonism [1]. This reversibility establishes AMHA as a titratable and controllable tool, in contrast to ethionine, which causes irreversible metabolic damage through incorporation into proteins and disruption of methylation cycles that cannot be fully rescued by methionine [2]. The competitive nature is further supported by AMHA's inhibition of methionyl-tRNA formation but not valyl-tRNA formation in E. coli cell-free systems .

Methionine antagonism Competitive inhibition Amino acid metabolism

Terminal Alkene Moiety Enables Orthogonal Derivatization Pathways Absent in Saturated Methionine Analogs

AMHA possesses a terminal 5,6-alkene group (C=C double bond) that provides a unique reactive handle for orthogonal chemical transformations including olefin metathesis, thiol-ene click chemistry, and hydrofunctionalization . Saturated methionine analogs such as norleucine, ethionine, and methionine itself lack this unsaturation and are therefore inert to these synthetic strategies [1]. The alkene permits late-stage diversification of AMHA-containing peptides and small molecules without requiring de novo resynthesis of the core scaffold. While direct quantitative yield comparisons are not available in published literature, the structural distinction provides a functional capability advantage that is absolute rather than incremental: reactions possible with AMHA are impossible with saturated comparators [2].

Click chemistry Metathesis Peptide engineering

AMHA Inhibits Methionyl-tRNA Formation with Specificity Over Valyl-tRNA in Cell-Free Systems

In a cell-free E. coli system, AMHA inhibits the formation of methionyl-tRNA while leaving valyl-tRNA formation unaffected, demonstrating specificity at the level of aminoacyl-tRNA synthetase recognition [1]. This biochemical selectivity at the tRNA charging step distinguishes AMHA from broader-spectrum amino acid analogs that inhibit multiple synthetases or incorporate promiscuously into nascent polypeptides. Norleucine, by contrast, is known to be mischarged by methionyl-tRNA synthetase and incorporated into proteins in place of methionine, resulting in altered protein structure rather than clean translational arrest [2]. The specific inhibition of methionyl-tRNA formation by AMHA, coupled with its ability to support ATP-PPi exchange, indicates a unique mechanism of methionyl-tRNA synthetase engagement that may be exploited for selective enzyme inhibition studies .

tRNA synthetase inhibition Translation initiation Aminoacylation

AMHA Reverses MNNG-Induced Mutagenicity in Salmonella typhimurium TA1535 Bioassay

AMHA was originally isolated from Streptomyces sp. MF374-C4 fermentation broth based on a specific functional screen: its ability to reverse the growth-inhibitory and mutagenic effects of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) on Salmonella typhimurium TA1535 His⁺ revertants [1]. This antimutagenic activity was the primary bioassay-guided isolation criterion and constitutes a unique functional property not shared by other methionine analogs. Ethionine and selenomethionine do not demonstrate comparable reversal of MNNG-induced effects and may themselves exhibit mutagenic or genotoxic properties under certain conditions [2]. The MNNG-reversal phenotype, which is abolished by methionine supplementation, suggests that AMHA may modulate alkylation damage responses through methionine-related pathways, providing a specialized tool for mutagenesis and DNA repair studies .

Antimutagenesis Mutagenicity reversal Ames test modification

Chiral (S)-Configuration with Defined Stereochemistry Essential for Reproducible Biological Activity

AMHA is defined as the (S)-enantiomer: (S)-2-amino-5-methylhex-5-enoic acid (CAS 73322-75-5 specifically designates the L- or (S)-configuration) [1]. The stereochemical purity is critical for biological activity, as the (R)-enantiomer or racemic mixtures may exhibit altered or diminished interactions with methionine-binding proteins and enzymes. Commercial vendors including TargetMol and MedChemExpress supply AMHA as the stereochemically defined (S)-isomer rather than as a racemate . In contrast, many generic methionine analogs such as DL-ethionine or DL-norleucine are commonly supplied as racemic mixtures, introducing uncontrolled stereochemical variables that can confound dose-response relationships and mechanistic interpretations in biological assays .

Stereochemistry Chiral purity Structure-activity relationship

Optimal Research and Industrial Use Cases for 2-Amino-5-methyl-5-hexenoic acid (CAS 73322-75-5) Based on Verifiable Differentiation


Methionine-Dependent Translation Studies Requiring Selective Protein Synthesis Inhibition Without Nucleic Acid Perturbation

Researchers investigating the specific role of methionine availability in translational control or initiation can utilize AMHA as a selective protein synthesis inhibitor that spares DNA and RNA synthesis [1]. Unlike ethionine or cycloheximide, which have broader or alternative targets, AMHA's inhibition is confined to the methionine pathway and is fully reversible by methionine supplementation, enabling precise temporal control of translational arrest . This application is particularly valuable in studies of bacterial stringent response, amino acid starvation signaling, and ribosome profiling experiments where selective depletion of methionine-charged tRNA is required .

Synthesis of Functionalized Peptides and Amino Acid-Derived Building Blocks via Alkene Metathesis or Click Chemistry

The terminal 5,6-alkene of AMHA provides a unique reactive handle for orthogonal derivatization that is absent in saturated methionine analogs such as norleucine or ethionine [1]. AMHA can be incorporated into peptides via standard solid-phase synthesis, and the pendant alkene can subsequently be functionalized via olefin cross-metathesis, thiol-ene click chemistry, or hydroboration-oxidation sequences . This enables late-stage diversification of peptide libraries and the construction of amino acid-derived chemical probes without requiring de novo resynthesis of the core scaffold for each derivative .

Methionyl-tRNA Synthetase Mechanistic Studies and Inhibitor Screening

AMHA's specific inhibition of methionyl-tRNA formation without affecting valyl-tRNA charging, coupled with its ability to support ATP-PPi exchange, makes it a valuable tool for dissecting the catalytic mechanism of methionyl-tRNA synthetase (MetRS) [1]. In cell-free translation systems derived from E. coli, AMHA can be used to probe the amino acid recognition and adenylation steps of MetRS without the confounding misincorporation artifacts associated with norleucine . This application supports structural biology efforts, inhibitor screening campaigns targeting bacterial MetRS as an antimicrobial target, and fundamental studies of aminoacyl-tRNA synthetase fidelity .

Antimutagenesis and DNA Alkylation Damage Response Research

AMHA is uniquely suited for investigations of alkylation damage responses and antimutagenesis mechanisms due to its original discovery phenotype: reversal of MNNG-induced mutagenicity in S. typhimurium TA1535 [1]. This functional property distinguishes AMHA from all other methionine analogs and provides a specific chemical probe for studying how methionine-related pathways modulate cellular responses to DNA alkylating agents . Researchers can employ AMHA in modified Ames test formats or bacterial mutagenesis assays to interrogate the intersection of amino acid metabolism and DNA repair, an application for which no substitute compound with equivalent MNNG-reversal activity is available .

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